molecular formula C10H8INO B11774272 3-Iodo-1-methylquinolin-4(1H)-one

3-Iodo-1-methylquinolin-4(1H)-one

Cat. No.: B11774272
M. Wt: 285.08 g/mol
InChI Key: VEUDHWIQUCKVSM-UHFFFAOYSA-N
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Description

3-Iodo-1-methylquinolin-4(1H)-one is a quinoline derivative, characterized by the presence of an iodine atom at the third position and a methyl group at the first position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methylquinolin-4(1H)-one typically involves the iodination of 1-methylquinolin-4(1H)-one. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may include steps like crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.

    Reduction: Reduction reactions may lead to the removal of the iodine atom, forming 1-methylquinolin-4(1H)-one.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide or other nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 1-Methylquinolin-4(1H)-one.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methylquinolin-4(1H)-one depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylquinolin-4(1H)-one: Lacks the iodine atom, which may result in different biological activities.

    3-Bromo-1-methylquinolin-4(1H)-one: Similar structure but with a bromine atom instead of iodine.

    3-Chloro-1-methylquinolin-4(1H)-one: Contains a chlorine atom, which may affect its reactivity and biological properties.

Uniqueness

3-Iodo-1-methylquinolin-4(1H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives.

Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

3-iodo-1-methylquinolin-4-one

InChI

InChI=1S/C10H8INO/c1-12-6-8(11)10(13)7-4-2-3-5-9(7)12/h2-6H,1H3

InChI Key

VEUDHWIQUCKVSM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)I

Origin of Product

United States

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